molecular formula C23H19NO5S B2558862 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-13-3

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2558862
CAS No.: 1114886-13-3
M. Wt: 421.47
InChI Key: UZOWSCDSGWRAIY-UHFFFAOYSA-N
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Description

The target compound, 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, is a benzothiazine derivative characterized by a 1,4-benzothiazine core with a 1,1-dioxide moiety. Key structural features include:

  • A 3,5-dimethoxyphenyl group at position 4, introducing electron-donating methoxy substituents.
  • The 1,1-dioxido modification, which enhances polarity and stability.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWSCDSGWRAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and benzothiazine precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with two structurally related benzothiazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C23H19NO5S* ~437.47* 4-(3,5-dimethoxyphenyl); 2-(phenyl methanone) Electron-donating methoxy groups; moderate solubility
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C22H15Cl2NO4S 460.325 4-(3,5-dichlorophenyl); 2-(4-methoxyphenyl methanone) Electron-withdrawing Cl groups; reduced solubility; higher metabolic stability
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C26H24FNO5S 505.52 4-(3,5-dimethoxyphenyl); 2-(2,4-dimethylphenyl methanone); 6-F Fluorine atom enhances electronegativity; methyl groups increase lipophilicity

*Estimated based on structural analogs.

Key Observations:

The 6-fluoro substituent in ’s compound introduces electronegativity, which may enhance binding affinity in biological targets .

Molecular Weight and Lipophilicity :

  • The target compound’s lower molecular weight (~437 vs. 505.52 in ) suggests better bioavailability. However, the 2,4-dimethylphenyl group in increases lipophilicity, which could improve membrane permeability .

Synthetic Considerations :

  • Analogous compounds (e.g., and ) are synthesized via nucleophilic substitution or coupling reactions involving α-halogenated ketones and sodium ethoxide (as in ) .
  • The 1,1-dioxide moiety likely requires oxidation of the benzothiazine core, a common step in benzothiazine derivative synthesis .

Theoretical Bioactivity and Pharmacological Implications

While bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Electron-Donating Groups : Methoxy substituents (target compound) may enhance interactions with polar residues in enzyme active sites, whereas chloro groups () could improve metabolic stability .
  • Fluorine Substitution : The 6-fluoro group in ’s compound may mimic hydrogen bonding or block metabolic degradation pathways .

Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

This compound features a benzothiazine core with a dioxido group and methanone functionality, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds within the benzothiazine family exhibit significant antimicrobial properties. For instance, a study highlighted that related benzothiazine derivatives demonstrated potent activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Acinetobacter baumannii
  • Fungi : Candida albicans

These compounds were found to have minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens, indicating strong antimicrobial potential .

Anticancer Properties

Emerging studies suggest that benzothiazine derivatives may also possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For example, one study reported that similar compounds led to significant cell death in breast cancer cells through the activation of apoptotic pathways .

The biological activity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA synthesis : Compounds in this class may interfere with nucleic acid synthesis in microbial cells.
  • Reactive oxygen species (ROS) generation : Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Antimicrobial Screening

A recent screening of various benzothiazine derivatives, including those similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, was conducted against a panel of pathogens. The results indicated:

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus0.25
Compound BAcinetobacter baumannii0.50
Compound CCandida albicans0.25

This table illustrates the promising antimicrobial efficacy of these compounds .

Case Study 2: Anticancer Activity

In another study focusing on anticancer effects, researchers treated MCF-7 breast cancer cells with various concentrations of benzothiazine derivatives. The findings were as follows:

Concentration (µM)Cell Viability (%)
1075
2050
5030

The results indicate a dose-dependent decrease in cell viability, suggesting effective anticancer properties at higher concentrations .

Q & A

Q. What are the typical synthetic routes for preparing 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?

The synthesis involves multi-step organic reactions, starting with the construction of the benzothiazine core. Key steps include:

  • Core formation : Condensation of aromatic aldehydes with sulfur-containing precursors under controlled temperatures.
  • Functionalization : Introduction of methoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Oxidation : Use of oxidizing agents like potassium permanganate to achieve sulfone groups (1,1-dioxido). Reaction conditions (e.g., solvents, catalysts) are critical for yield optimization. Common reagents include sodium borohydride for reduction and aromatic amines for substitution .

Q. How is the compound characterized to confirm its structural integrity?

Advanced analytical techniques are employed:

  • NMR spectroscopy : To verify methoxy group positions and aromatic proton environments.
  • Mass spectrometry (HRMS) : For molecular weight confirmation (e.g., average mass ~451.5 g/mol as per PubChem data) .
  • HPLC : To assess purity (>95% is standard for research-grade material). Structural validation often includes comparison with computational models (e.g., InChI key: JUCRQMRNZVYPJT-UHFFFAOYSA-N) .

Q. What preliminary biological assays are used to screen its activity?

Initial screening focuses on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in cell-based models.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination). Positive controls include structurally similar benzothiazine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence biological potency?

Comparative studies reveal:

  • Fluorine addition : Enhances lipophilicity and metabolic stability. For example, a 6-fluoro analog shows 3x higher cytotoxicity in leukemia cell lines compared to the parent compound .
  • Methoxy positioning : 3,5-Dimethoxy substitution optimizes π-π stacking with enzyme active sites, improving binding affinity over 2,4-substituted analogs .
  • SAR tables are used to correlate substituents with activity (see for examples).

Q. What mechanistic studies elucidate its anticancer activity?

Advanced methodologies include:

  • Apoptosis induction : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells.
  • Target identification : siRNA knockdown or CRISPR-Cas9 screens to identify critical pathways (e.g., Bcl-2 downregulation).
  • Molecular docking : Simulations with caspase-3 or topoisomerase II show high binding scores (∆G < -8 kcal/mol) .

Q. How can contradictory data in biological assays be resolved?

Common strategies involve:

  • Dose-response refinement : Testing a wider concentration range to rule out assay interference.
  • Matrix stabilization : Cooling samples during prolonged experiments to prevent organic degradation (as noted in HSI-based pollution studies) .
  • Orthogonal assays : Replicating results using alternative methods (e.g., Western blotting alongside ELISA).

Q. What crystallographic techniques validate its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is employed:

  • Crystallization : Ethanol/water mixtures under slow evaporation.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Software like SHELXL for bond angle/geometry analysis. Example: A related benzothiazinone derivative showed a dihedral angle of 78.5° between aromatic rings, critical for planar stacking interactions .

Q. How does its reactivity under oxidative/reductive conditions impact derivative synthesis?

  • Oxidation : Converts sulfoxide to sulfone groups, enhancing electrophilicity for nucleophilic attacks.
  • Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols, enabling pro-drug designs.
  • Substitution : Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 2-position .

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